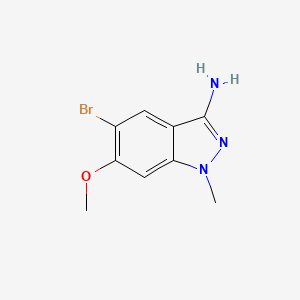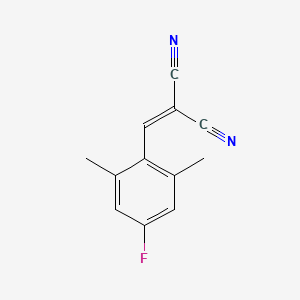
D-Leucine, 2-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of amino acids and is known for its unique structural properties, which include an amino group, a hydroxymethyl group, and a methyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the production of the desired enantiomer. One common method involves the use of chiral amines in a Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to yield the amino acid.
Another approach involves the asymmetric hydrogenation of α-keto acids using chiral catalysts. This method provides high enantioselectivity and yields the desired (S)-enantiomer of the amino acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid often employs biocatalytic processes using enzymes such as transaminases or amino acid dehydrogenases. These enzymes catalyze the conversion of precursor molecules into the desired amino acid with high specificity and efficiency. The use of biocatalysts is advantageous due to their mild reaction conditions, environmental friendliness, and ability to produce enantiomerically pure compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: The major product is (S)-2-Amino-2-(carboxymethyl)-4-methylpentanoic acid.
Reduction: The major product is (S)-2-Amino-2-(hydroxymethyl)-4-methylpentane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug design.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-methylbutanoic acid: Similar structure but lacks the hydroxymethyl group.
(S)-2-Amino-2-methylbutanoic acid: Similar structure but lacks the hydroxymethyl group and has a different carbon chain length.
(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid: Similar structure but has a different position of the methyl group.
Uniqueness
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
UKFHHTGBNYQWFD-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)C[C@](CO)(C(=O)O)N |
Kanonische SMILES |
CC(C)CC(CO)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


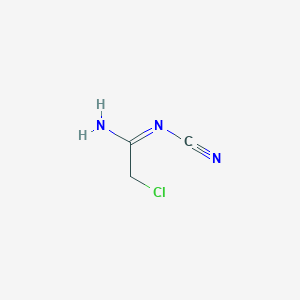

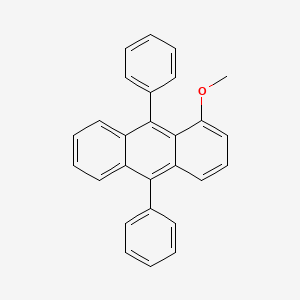
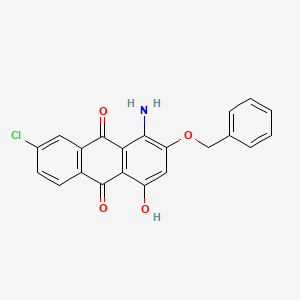

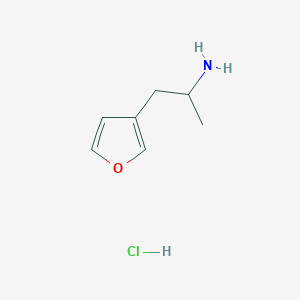

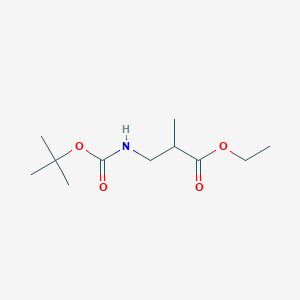
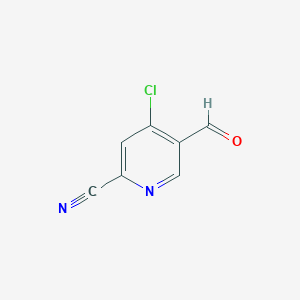
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

